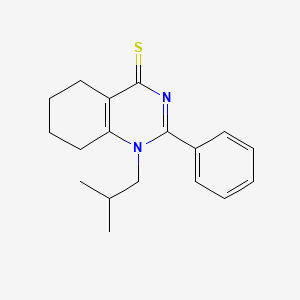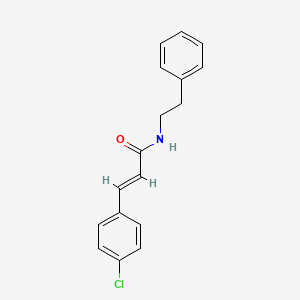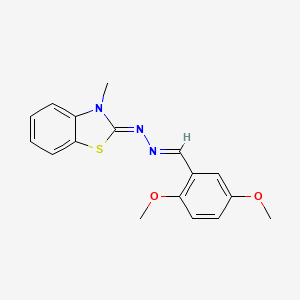![molecular formula C21H27N3O4 B5603021 5-tert-butyl-4-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-2-furamide](/img/structure/B5603021.png)
5-tert-butyl-4-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
- The compound is a part of a broader group of chemicals with significant pharmacological properties. While specific studies on this compound are limited, related research provides insights into its synthesis, molecular structure, and properties.
Synthesis Analysis
- Analogous compounds have been synthesized through various chemical reactions, often involving condensation or substitution reactions. For example, a study by (Sanjeevarayappa et al., 2015) details the synthesis of a similar compound using condensation reactions.
Molecular Structure Analysis
- The molecular structure of related compounds has been determined using methods like X-ray diffraction. This was demonstrated in a study by (Anthal et al., 2018) where they analyzed the structure of a similar compound.
Chemical Reactions and Properties
- The chemical reactions and properties of these compounds are complex, often involving multiple steps and a variety of reagents. A study by (Hussain et al., 2016) provides insights into the chemical reactions involved in synthesizing analogous compounds.
Physical Properties Analysis
- The physical properties, such as solubility and melting points, of similar compounds have been studied, offering insights into their behavior in different environments. The research by (Kumara et al., 2017) is an example of such an analysis.
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, are crucial for understanding the potential applications of these compounds. Studies such as the one by (Prabhakaran et al., 2006) and (Kumar et al., 2017) provide valuable insights into these aspects.
Scientific Research Applications
Applications of tert-butanesulfinamide in N-heterocycle Synthesis
Chiral sulfinamides, particularly tert-butanesulfinamide, have been recognized for their role in the stereoselective synthesis of amines and their derivatives. This methodology is crucial for creating diverse N-heterocycles such as piperidines, pyrrolidines, and azetidines, which are foundational structures in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Furan Derivatives from Plant Biomass
The conversion of plant biomass into furan derivatives like 5-Hydroxymethylfurfural (HMF) represents a sustainable approach to producing valuable chemicals for various applications, including monomers, polymers, and fuels. The synthesis and utility of furan compounds, including their role as platform chemicals, indicate the breadth of research focused on alternative and renewable chemical feedstocks (Chernyshev et al., 2017).
DNA Minor Groove Binder Hoechst 33258
Hoechst 33258 and its analogues, which are N-methyl piperazine derivatives, serve as minor groove binders to double-stranded DNA, highlighting the importance of specific chemical motifs in binding to genetic material. These compounds are used extensively in biological research for DNA staining, chromosome analysis, and as tools in studying DNA interactions (Issar & Kakkar, 2013).
Synthetic Phenolic Antioxidants
The study and development of synthetic phenolic antioxidants, such as 2,6-di-tert-butyl-4-methylphenol (BHT), for use in various industries underline the ongoing research into compounds that can prevent oxidation and extend the shelf life of products. This research also touches on the environmental and human health aspects of these widely used compounds (Liu & Mabury, 2020).
properties
IUPAC Name |
5-tert-butyl-4-[[4-(2-methoxyphenyl)-3-oxopiperazin-1-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-21(2,3)19-14(11-17(28-19)20(22)26)12-23-9-10-24(18(25)13-23)15-7-5-6-8-16(15)27-4/h5-8,11H,9-10,12-13H2,1-4H3,(H2,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQARZJAHIBSXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(O1)C(=O)N)CN2CCN(C(=O)C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(1-methyl-1H-indol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5602949.png)
![5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-N-(2-methoxyethyl)-1-methyl-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B5602963.png)
![2-[({5-[1-(cyclohexylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)(methyl)amino]ethanol](/img/structure/B5602966.png)
![2-[1-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B5602967.png)
![3-(4-fluorophenyl)imidazo[1,5-a]pyridine](/img/structure/B5602970.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5602977.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B5602983.png)
![2-[5-(4-ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5602991.png)
![N-{4-[acetyl(methyl)amino]phenyl}-5-chloro-2-methoxybenzamide](/img/structure/B5602993.png)


![1-phenyl-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)ethanone](/img/structure/B5603017.png)

